molecular formula C16H17N3O4S B2814371 (E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide CAS No. 2035036-09-8

(E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide

Cat. No.: B2814371
CAS No.: 2035036-09-8
M. Wt: 347.39
InChI Key: ZQMLRQJTRFWNAD-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide is a complex organic compound that features a furan ring, a benzo[c][1,2,5]thiadiazole moiety, and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Synthesis of Benzo[c][1,2,5]thiadiazole: This can be prepared by the reaction of o-phenylenediamine with sulfur and an oxidizing agent such as nitric acid.

    Coupling Reaction: The furan and benzo[c][1,2,5]thiadiazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Acrylamide Formation: The final step involves the formation of the acrylamide group through a reaction with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro group in the benzo[c][1,2,5]thiadiazole moiety can be reduced to an amine.

    Substitution: The acrylamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted acrylamides.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, this compound has potential applications in drug development, particularly as an anticancer or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for therapeutic research.

Industry

In industry, this compound can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and benzo[c][1,2,5]thiadiazole moieties can participate in π-π stacking interactions and hydrogen bonding, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide
  • (E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylonitrile
  • (E)-3-(furan-2-yl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylic acid

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and benzo[c][1,2,5]thiadiazole moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-18-14-6-2-3-7-15(14)19(24(18,21)22)11-10-17-16(20)9-8-13-5-4-12-23-13/h2-9,12H,10-11H2,1H3,(H,17,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMLRQJTRFWNAD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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